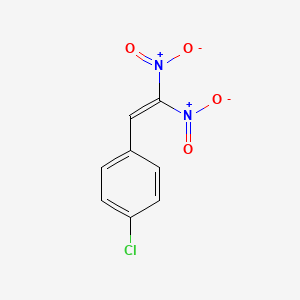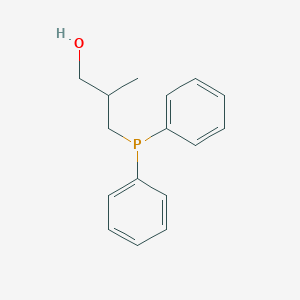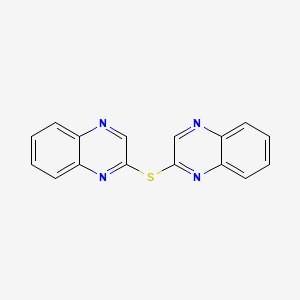
2,2'-Sulfanediyldiquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Sulfanediyldiquinoxaline: is a heterocyclic compound that contains two quinoxaline rings connected by a sulfur atom. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The presence of the sulfur atom in 2,2’-Sulfanediyldiquinoxaline adds to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediyldiquinoxaline typically involves the reaction of quinoxaline derivatives with sulfur-containing reagents. One common method is the condensation of 2-mercaptoquinoxaline with a suitable quinoxaline derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 2,2’-Sulfanediyldiquinoxaline may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions: 2,2’-Sulfanediyldiquinoxaline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline rings can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used
科学的研究の応用
2,2’-Sulfanediyldiquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用機序
The mechanism of action of 2,2’-Sulfanediyldiquinoxaline involves its interaction with various molecular targets. The compound can inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic pathways. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .
類似化合物との比較
Quinoxaline: A simpler structure without the sulfur atom.
2,3-Diphenylquinoxaline: Contains phenyl groups instead of the sulfur bridge.
2,2’-Dithiobisquinoxaline: Contains a disulfide bridge instead of a single sulfur atom.
Uniqueness: 2,2’-Sulfanediyldiquinoxaline is unique due to the presence of the sulfur atom connecting the two quinoxaline rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
115071-16-4 |
|---|---|
分子式 |
C16H10N4S |
分子量 |
290.3 g/mol |
IUPAC名 |
2-quinoxalin-2-ylsulfanylquinoxaline |
InChI |
InChI=1S/C16H10N4S/c1-3-7-13-11(5-1)17-9-15(19-13)21-16-10-18-12-6-2-4-8-14(12)20-16/h1-10H |
InChIキー |
OEHSFGBATTWMHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=NC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


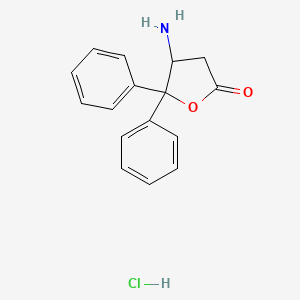
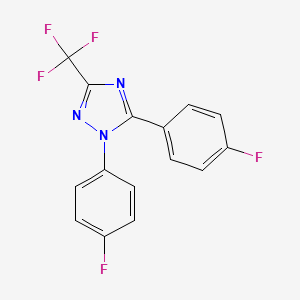
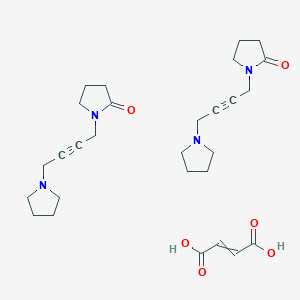
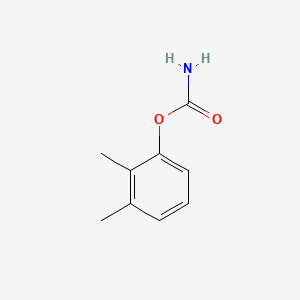
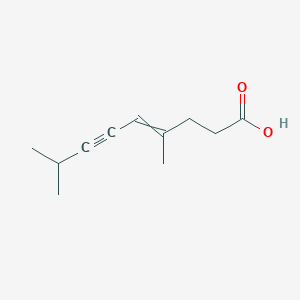


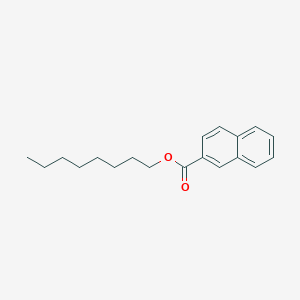
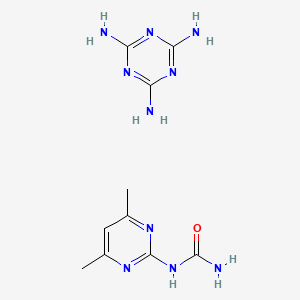
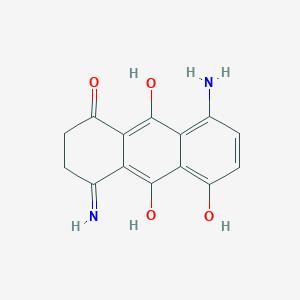
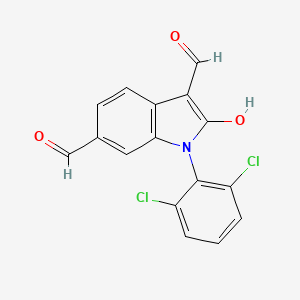
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
